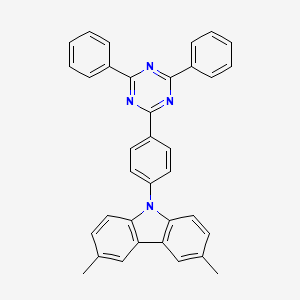
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9h-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9h-carbazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a carbazole core substituted with a triazine moiety, making it a versatile molecule in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9h-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving aromatic amines and cyanuric chloride under basic conditions.
Coupling Reaction: The triazine core is then coupled with a phenyl group through a Suzuki coupling reaction using palladium catalysts.
Introduction of the Carbazole Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9h-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9h-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties
Mechanism of Action
The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9h-carbazole involves its interaction with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, inhibiting their function and leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-di-tert-butyl-carbazole
- 9,9′,9″-(1,3,5-triazine-2,4,6-triyl)tris(3,6-di-tert-butyl-carbazole)
Uniqueness
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9h-carbazole stands out due to its unique combination of a carbazole core and a triazine moiety, which imparts excellent electron-transporting properties and thermal stability. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C35H26N4 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C35H26N4/c1-23-13-19-31-29(21-23)30-22-24(2)14-20-32(30)39(31)28-17-15-27(16-18-28)35-37-33(25-9-5-3-6-10-25)36-34(38-35)26-11-7-4-8-12-26/h3-22H,1-2H3 |
InChI Key |
XWSHLCZXQFNEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


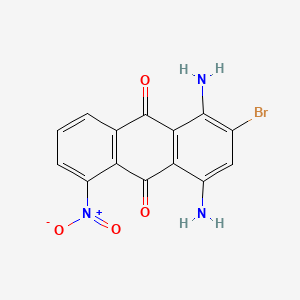
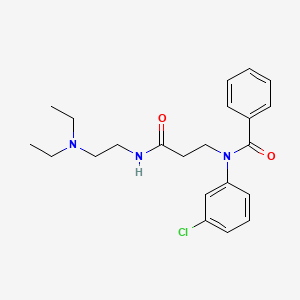
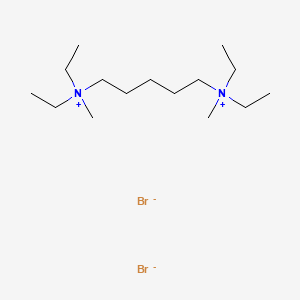
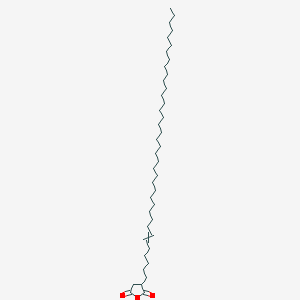
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)

![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
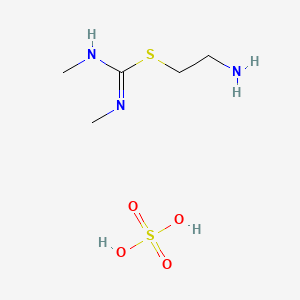

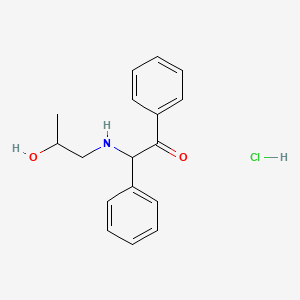
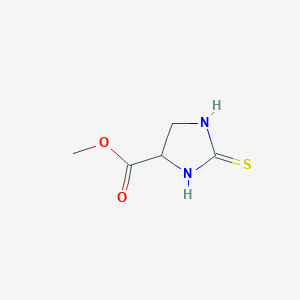
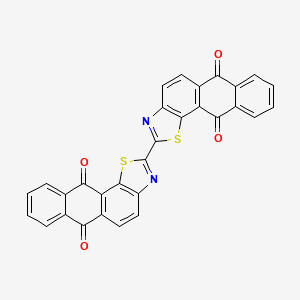
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
